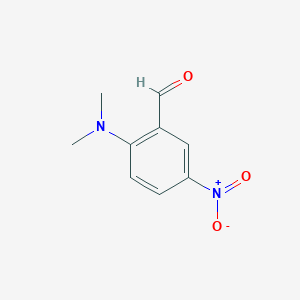

2-(Dimethylamino)-5-nitrobenzaldehyde

Description

BenchChem offers high-quality 2-(Dimethylamino)-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)9-4-3-8(11(13)14)5-7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBISLQQKJKDSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401285 | |

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34601-40-6 | |

| Record name | 2-(dimethylamino)-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Dimethylamino)-5-nitrobenzaldehyde

2-(Dimethylamino)-5-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a dimethylamino group at the 2-position, a nitro group at the 5-position, and a reactive aldehyde functionality, makes it a versatile precursor for the synthesis of a wide array of complex organic molecules. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a push-pull electronic system, influencing the reactivity of the aromatic ring and the aldehyde. This electronic profile is often sought after in the design of chromophores, fluorophores, and pharmacologically active compounds. This guide provides a comprehensive overview of the synthetic pathways to 2-(Dimethylamino)-5-nitrobenzaldehyde, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.

Synthetic Pathways to 2-(Dimethylamino)-5-nitrobenzaldehyde

The synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde can be approached through two primary strategic disconnections, each with its own set of advantages and challenges. The first, and more direct, approach is the formylation of an appropriately substituted N,N-dimethylaniline derivative via the Vilsmeier-Haack reaction. The second, a nucleophilic aromatic substitution (SNA r) route, involves the displacement of a suitable leaving group from a substituted benzaldehyde with dimethylamine.

Pathway 1: Vilsmeier-Haack Formylation of N,N-Dimethyl-4-nitroaniline

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][3] The Vilsmeier reagent is a weak electrophile that reacts preferentially with activated aromatic rings.[4]

Mechanism and Rationale:

The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1] Subsequently, the electron-rich aromatic ring of the substrate, in this case, N,N-dimethyl-4-nitroaniline, attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during the workup to yield the desired aldehyde.[1] The dimethylamino group of the starting material is a strong activating group, directing the electrophilic formylation to the ortho and para positions. As the para position is already occupied by the nitro group, the formylation is directed to the ortho position.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

N,N-Dimethyl-4-nitroaniline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool anhydrous DMF (10 equivalents) in an ice-water bath. To this, add phosphorus oxychloride (3 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is an exothermic process. After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

-

Formylation Reaction: Dissolve N,N-dimethyl-4-nitroaniline (1 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the reaction temperature below 5 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a cold, saturated aqueous solution of sodium acetate until the pH is neutral. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude 2-(Dimethylamino)-5-nitrobenzaldehyde can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data:

| Parameter | Value |

| Starting Material | N,N-Dimethyl-4-nitroaniline |

| Key Reagents | DMF, POCl₃ |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 60-75% |

Diagram of the Vilsmeier-Haack Synthesis Pathway:

Caption: Vilsmeier-Haack synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde.

Pathway 2: Nucleophilic Aromatic Substitution (SNA r)

An alternative and often effective strategy for the synthesis of 2-(Dimethylamino)-5-nitrobenzaldehyde is through a nucleophilic aromatic substitution reaction. This pathway utilizes a starting material where a good leaving group, typically a halide, is positioned on the aromatic ring, which can be displaced by dimethylamine. A suitable precursor for this reaction is 2-chloro-5-nitrobenzaldehyde.

Mechanism and Rationale:

The SNA r mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. In the case of 2-chloro-5-nitrobenzaldehyde, the nitro group is para to the chloro substituent, providing the necessary activation for the substitution to occur. The lone pair of electrons on the dimethylamine nitrogen acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. Subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the desired product.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

2-Chloro-5-nitrobenzaldehyde

-

Dimethylamine (as a solution in ethanol or THF, or as dimethylamine hydrochloride with a base)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as DMF or ethanol.

-

Addition of Reagents: Add potassium carbonate (2 equivalents) or triethylamine (2.5 equivalents) to the solution. Then, add a solution of dimethylamine (1.5 equivalents) in the same solvent. If using dimethylamine hydrochloride, it can be added as a solid along with the base.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Chloro-5-nitrobenzaldehyde |

| Key Reagents | Dimethylamine, K₂CO₃ or TEA |

| Solvent | DMF or Ethanol |

| Reaction Temperature | 60-80 °C |

| Reaction Time | 4-8 hours |

| Typical Yield | 70-85% |

Diagram of the Nucleophilic Aromatic Substitution Pathway:

Sources

characterization of 2-(Dimethylamino)-5-nitrobenzaldehyde

An In-depth Technical Guide to the Characterization of 2-(Dimethylamino)-5-nitrobenzaldehyde

This guide provides a comprehensive technical overview of the analytical . Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to offer insights into the rationale behind the analytical methodologies, ensuring a thorough understanding of the compound's identity, purity, and properties.

Introduction: The Molecular Profile

2-(Dimethylamino)-5-nitrobenzaldehyde (CAS No: 34601-40-6) is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1][2][3] Its molecular architecture, featuring a benzene ring functionalized with an aldehyde (-CHO), a dimethylamino (-N(CH₃)₂) group, and a nitro (-NO₂) group, creates a unique electronic profile. The potent electron-donating nature of the dimethylamino group and the strong electron-withdrawing characteristics of the nitro and aldehyde groups make it a versatile precursor for synthesizing more complex molecules, such as Schiff bases and various heterocyclic compounds with potential therapeutic applications.[4] A rigorous characterization is paramount to guarantee the reliability and reproducibility of any subsequent research or development efforts.

Physicochemical Properties

The foundational step in characterizing any chemical entity is to ascertain its fundamental physical properties. These constants serve as the initial benchmarks for identity and purity. The properties of 2-(Dimethylamino)-5-nitrobenzaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34601-40-6 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][2][5] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Appearance | Solid (typically a powder) | |

| Melting Point | 103 - 105 °C | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Likely soluble in common organic solvents like DMSO, chloroform, and ethanol; sparingly soluble in water.[6][7] |

Commentary: The melting point provides a quick and effective preliminary check for purity. A broad melting range or a significant deviation from the reported value often indicates the presence of impurities.

Comprehensive Spectroscopic Elucidation

Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of the chemical structure through the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality: The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. The substitution pattern on the benzene ring—with three distinct functional groups—leads to a predictable, yet information-rich, splitting pattern in the aromatic region of the ¹H NMR spectrum, which is key to confirming the isomeric structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(Dimethylamino)-5-nitrobenzaldehyde and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is standard.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

dot

Caption: General workflow for NMR spectroscopic analysis.

Expected ¹H NMR Spectral Data (Predicted, in CDCl₃)

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | N/A | Highly deshielded due to the electronegativity of oxygen and its position on the aromatic ring.[8][9] |

| Aromatic (H-6) | 8.0 - 8.2 | Doublet (d) | ~2-3 | Ortho to the nitro group and meta to the amino group; deshielded by the -NO₂. |

| Aromatic (H-4) | 7.9 - 8.1 | Doublet of Doublets (dd) | ~9 and ~2-3 | Ortho to the aldehyde and meta to the nitro group. |

| Aromatic (H-3) | 6.8 - 7.0 | Doublet (d) | ~9 | Ortho to the strongly electron-donating -N(CH₃)₂ group, resulting in significant shielding. |

| Dimethylamino (-N(CH₃)₂) | 3.0 - 3.2 | Singlet (s) | N/A | Protons on methyl groups attached to nitrogen, appearing as a sharp singlet. |

Expected ¹³C NMR Spectral Data (Predicted, in CDCl₃)

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (-CHO) | 188 - 192 | Carbonyl carbon, highly deshielded.[8] |

| Aromatic (C-5, C-NO₂) | 145 - 150 | Attached to the electron-withdrawing nitro group. |

| Aromatic (C-2, C-N) | 150 - 155 | Attached to the electron-donating amino group. |

| Aromatic (C-1, C-CHO) | 125 - 130 | Point of attachment for the aldehyde group. |

| Aromatic (C-4) | 128 - 132 | Aromatic CH. |

| Aromatic (C-6) | 122 - 126 | Aromatic CH. |

| Aromatic (C-3) | 110 - 115 | Shielded by the ortho amino group. |

| Dimethylamino (-N(CH₃)₂) | 40 - 45 | Methyl carbons attached to nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: For this molecule, the key diagnostic peaks are the sharp, strong carbonyl (C=O) stretch of the aldehyde and the two distinct, strong stretches for the nitro (N-O) group. Their presence and position confirm the core functionalities. Attenuated Total Reflectance (ATR) is a modern, preferred technique as it requires minimal sample preparation and is non-destructive.

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Sample Application: Place a small amount of the solid 2-(Dimethylamino)-5-nitrobenzaldehyde powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for its functional groups.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |

| Aromatic C-H | Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds on the benzene ring. |

| Aldehyde C-H | Stretch | 2850 - 2820 and 2750 - 2720 | Often appears as a pair of weak bands (Fermi resonance). |

| Aldehyde C=O | Stretch | 1710 - 1685 | Strong, sharp absorption typical for aromatic aldehydes.[10] |

| Aromatic C=C | Stretch | 1600 - 1475 | Multiple bands indicating the aromatic ring structure.[10] |

| Nitro N-O | Asymmetric Stretch | 1550 - 1510 | Strong absorption due to the strong electron-withdrawing nature of the group.[10][11] |

| Nitro N-O | Symmetric Stretch | 1360 - 1330 | Strong absorption, confirming the nitro functionality.[10][11] |

| C-N (Aromatic) | Stretch | 1350 - 1250 | Stretch associated with the dimethylamino group attached to the ring. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to keep the molecular ion intact. The predicted fragmentation pattern is logical: the molecule will likely lose stable neutral fragments or radicals, such as the nitro group (NO₂) or a methyl group from the dimethylamino moiety.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Chromatography (Optional but recommended): Use a short C18 column to separate the analyte from any non-volatile impurities before it enters the mass spectrometer. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid is a good starting point.

-

Mass Spectrometry: Infuse the sample into the ESI source in positive ion mode. The formic acid in the mobile phase aids in the formation of the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the predicted [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe the daughter ions.

dot

Caption: A typical workflow for compound analysis by LC-MS.

Expected Mass Spectrometry Data (Positive ESI)

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 195.076 | The protonated molecular ion (C₉H₁₁N₂O₃⁺).[5] |

| [M+Na]⁺ | 217.058 | A common adduct seen with ESI, the sodium-cationized molecule.[5] |

| [M-NO₂]+H]⁺ | 149.081 | Loss of the nitro group (46 Da), a common fragmentation pathway for nitroaromatics.[12] |

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms identity, chromatography is essential for quantifying purity. A robust HPLC method separates the target compound from impurities, providing a quantitative measure of its prevalence.

Expertise & Causality: Reversed-phase HPLC is the method of choice for this moderately polar analyte. A C18 column, which has a nonpolar stationary phase, is used. A polar mobile phase (a mixture of water and a polar organic solvent like acetonitrile or methanol) is used to elute the compounds. The gradient elution, where the percentage of the organic solvent is increased over time, is a powerful technique to ensure that both more polar and less polar impurities are effectively separated and eluted from the column in a reasonable timeframe. UV detection is ideal because the highly conjugated aromatic system of the analyte provides strong UV absorbance.

Experimental Protocol: Reversed-Phase HPLC

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and/or a wavelength of maximum absorbance determined by UV-Vis spectroscopy.

-

Sample Preparation: Dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of ~0.5 mg/mL.

-

Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[13][15] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[6][13] The compound should be kept away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases, which could react with the aldehyde or other functional groups.[6]

-

Stability: Aromatic aldehydes can be susceptible to oxidation, where the aldehyde group is converted to a carboxylic acid. The presence of the electron-donating amino group may increase this susceptibility. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.

Conclusion

The comprehensive is achieved through a multi-faceted analytical approach. Physicochemical measurements provide the initial identity check. A combination of NMR, IR, and Mass Spectrometry delivers an unambiguous confirmation of the molecular structure, with each technique providing complementary information. Finally, HPLC analysis offers a reliable quantification of purity. Adherence to these detailed protocols ensures that researchers and developers are working with a well-defined chemical entity, which is the foundation of all scientifically sound and reproducible outcomes.

References

- South Asia Commons. Nitro Compounds: Properties, Synthesis, and Reactions.

- CookeChem. 2-(Dimethylamino)-5-nitrobenzaldehyde, 95% , 34601-40-6.

- EMBIBE. Nitro Compounds: Types, Synthesis, Properties and Uses. (2025).

- Chemistry LibreTexts. 24.6: Nitro Compounds. (2021).

- Sigma-Aldrich. 2-(dimethylamino)-5-nitrobenzaldehyde | 34601-40-6.

- Wikipedia. Nitro compound.

- Unknown Source. NITRO COMPOUNDS. (2020).

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Storage of 3-Nitrobenzaldehyde.

- Alpha Aromatics. What Are Aldehydes And How Are They Used In Perfumery? (2019).

- The Royal Society of Chemistry. Electronic Supplementary Information.

- Online Chemistry notes. Aromatic Aldehydes and Ketones - Preparation and Properties. (2022).

- Fisher Scientific. Material Safety Data Sheet 3-Nitrobenzaldehyde, 99%.

- MedchemExpress.com. 2-Nitrobenzaldehyde - Biochemical Reagent.

- Apollo Scientific. 2-Nitrobenzaldehyde. (2022).

- National Institutes of Health (NIH). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.

- Giant Chem Solutions. MATERIAL SAFETY DATA SHEET.

- Astech Ireland. Safety Data Sheet: 2-Nitrobenzaldehyde.

- ResearchGate. Chemical structures of aromatic aldehydes used in chemical synthesis.

- PubChemLite. 2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3).

- ChemicalBook. 2-(Dimethylamino)-5-nitrobenzaldehyde synthesis.

- ACS Publications. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency | Chemical Research in Toxicology. (2023).

- Smolecule. Buy 2-Nitrobenzaldehyde | 552-89-6 | >98%. (2023).

- BLD Pharm. 34601-40-6|2-(Dimethylamino)-5-nitrobenzaldehyde|BLD Pharm.

- Pharmatutor. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011).

- National Institutes of Health (NIH). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.

- Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.

- PubChem. 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101.

- ResearchGate. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2011).

- ResearchGate. (PDF) Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide. (2023).

- Sigma-Aldrich. 2-Chloro-5-nitrobenzaldehyde 97 6361-21-3.

- ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.

- NIST. Benzaldehyde, 2-nitro-.

- Benchchem. Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

- Benchchem. Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide.

- Dove Press. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).

- NIST. Benzaldehyde, 4-(dimethylamino)-.

- Nottingham Research Data Management Repository. NMR data Compound 4 (mestrenova) (4.286Mb).

- Wikipedia. 2-Nitrobenzaldehyde.

- ResearchGate. NMR Spectral Data of M-Nitrobenzaldehyde of thiosemicarbazone.

- Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde.

- BLD Pharm. 56670-20-3|4-(Dimethylamino)-2-nitrobenzaldehyde|BLD Pharm.

- Ambeed. 548798-23-8|5-(Dimethylamino)-2-nitrobenzaldehyde.

Sources

- 1. 2-(Dimethylamino)-5-nitrobenzaldehyde , 95% , 34601-40-6 - CookeChem [cookechem.com]

- 2. 2-(Dimethylamino)-5-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 34601-40-6|2-(Dimethylamino)-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rsc.org [rsc.org]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buy 2-Nitrobenzaldehyde | 552-89-6 | >98% [smolecule.com]

- 13. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. astechireland.ie [astechireland.ie]

A Technical Guide to the Spectroscopic Characterization of 2-(Dimethylamino)-5-nitrobenzaldehyde

This document provides an in-depth technical analysis of the core spectroscopic techniques used to characterize the multifaceted aromatic compound, 2-(Dimethylamino)-5-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere data presentation. It delves into the causality behind spectral features, offering field-proven insights into data acquisition and interpretation, thereby ensuring a robust and validated understanding of the molecule's structural identity.

Introduction: The Structural and Spectroscopic Landscape

2-(Dimethylamino)-5-nitrobenzaldehyde (Molecular Formula: C₉H₁₀N₂O₃, Molecular Weight: 194.19 g/mol ) is a substituted aromatic aldehyde featuring a unique electronic arrangement.[1] The benzene ring is functionalized with a strong electron-donating dimethylamino group (-N(CH₃)₂) and two powerful electron-withdrawing groups: a nitro group (-NO₂) and an aldehyde group (-CHO). This push-pull electronic system dictates the molecule's chemical reactivity and, pertinent to this guide, its distinct spectroscopic fingerprint. Accurate characterization is paramount for its application in synthesis, ensuring purity, and confirming structural integrity.

This guide will systematically dissect the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published in public databases, this analysis leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. The substitution pattern on the aromatic ring of 2-(Dimethylamino)-5-nitrobenzaldehyde creates a highly deshielded and predictable set of signals.

Theoretical Framework: The Causality of Chemical Shifts

The chemical shift (δ) of a nucleus is governed by the local electron density. Electron-donating groups (EDGs) like the dimethylamino group increase electron density, "shielding" nearby nuclei and causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) like the nitro and aldehyde groups decrease electron density, "deshielding" nuclei and shifting their resonance to a higher chemical shift (downfield). In this molecule, the ortho/para-directing -N(CH₃)₂ group and the meta-directing -NO₂ and -CHO groups create a complex interplay that defines the final spectral appearance.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, one for the aldehydic proton, and one for the N-methyl protons. The strong deshielding effects of the nitro and aldehyde groups will push the aromatic and aldehydic protons significantly downfield.

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |

| ~10.4 | Singlet (s) | 1H | Aldehyde-H | The aldehydic proton is highly deshielded by the adjacent carbonyl oxygen and typically appears above 10 ppm.[2] |

| ~8.6 | Doublet (d) | 1H | H-6 | This proton is ortho to the strongly withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-4. |

| ~8.2 | Doublet of Doublets (dd) | 1H | H-4 | This proton is ortho to the aldehyde and meta to the nitro group, resulting in a downfield shift. It is split by both H-3 and H-6. |

| ~7.2 | Doublet (d) | 1H | H-3 | This proton is ortho to the electron-donating dimethylamino group, causing a comparative upfield shift relative to the other aromatic protons. It is split by H-4. |

| ~3.1 | Singlet (s) | 6H | -N(CH₃)₂ | The six equivalent protons of the two methyl groups appear as a single, sharp peak. The nitrogen atom's influence places this signal in the 2.5-3.5 ppm range. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon environments. The influence of the substituents is even more pronounced here, particularly on the carbons directly attached to them.

| Predicted Signal (δ, ppm) | Carbon Assignment | Rationale |

| ~190 | C=O | The aldehyde carbonyl carbon is characteristically found in the highly deshielded 190-200 ppm region.[2] |

| ~155 | C-2 | The carbon atom directly attached to the electron-donating dimethylamino group is expected to be significantly shielded relative to other substituted aromatic carbons. |

| ~145 | C-5 | The carbon bearing the nitro group will be deshielded due to the strong electron-withdrawing effect. |

| ~135 | C-1 | The carbon attached to the aldehyde group (ipso-carbon) will be deshielded. |

| ~130 | C-6 | This carbon is adjacent to the nitro group, leading to a downfield shift. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~115 | C-3 | This carbon is ortho to the strongly donating amino group, resulting in a more upfield (shielded) position. |

| ~45 | -N(CH₃)₂ | The methyl carbons of the dimethylamino group are expected in this region. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 10-20 mg of 2-(Dimethylamino)-5-nitrobenzaldehyde and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H experiment.

-

Use a 30-45° pulse angle to ensure quantitative integration if needed.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a standard proton-decoupled ¹³C experiment.

-

Set the spectral width to cover 0-220 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum to the TMS signal.

Visualization: NMR Workflow

Caption: Workflow for NMR sample preparation, acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its specific vibrational modes (e.g., stretching, bending).

Theoretical Framework: Molecular Vibrations

The bonds within 2-(Dimethylamino)-5-nitrobenzaldehyde can be modeled as springs. When irradiated with infrared light, they vibrate at specific frequencies. The strong dipole moments of the C=O (carbonyl) and N-O (nitro) bonds lead to intense absorptions, making them easily identifiable. The positions of these absorptions can be subtly influenced by the electronic effects of neighboring groups.

Expected IR Spectral Analysis

The IR spectrum will be dominated by strong signals from the aldehyde and nitro groups.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~2820 & ~2720 | Aldehyde C-H Stretch | Medium/Weak | This pair of weak bands, known as a Fermi doublet, is highly characteristic of an aldehyde C-H bond and confirms its presence.[3] |

| ~1705-1685 | Aldehyde C=O Stretch | Strong | This very strong and sharp absorption is due to the carbonyl stretch. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic aldehyde.[4] |

| ~1600, ~1475 | Aromatic C=C Stretch | Medium | These absorptions arise from the stretching vibrations within the benzene ring. |

| ~1530-1515 | NO₂ Asymmetric Stretch | Strong | The asymmetric stretching mode of the nitro group results in a very strong and characteristic absorption in this region.[4] |

| ~1350-1340 | NO₂ Symmetric Stretch | Strong | The corresponding symmetric stretch of the nitro group provides another strong, confirmatory peak.[4] |

| ~1360 | C-N Stretch | Medium | The stretching vibration of the aromatic carbon to nitrogen bond of the dimethylamino group is expected in this region. |

| ~800-900 | C-H Out-of-Plane Bend | Strong | The bending of the C-H bonds on the substituted aromatic ring gives rise to strong bands in the fingerprint region, indicative of the substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern, convenient method for analyzing solid samples directly.

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid 2-(Dimethylamino)-5-nitrobenzaldehyde powder directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply firm, consistent pressure. This ensures good optical contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum, displayed as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed by identifying the key absorption bands as detailed in the table above.

-

Cleaning: After analysis, retract the press arm, remove the bulk sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol).

Visualization: IR Analysis Workflow

Caption: Workflow for IR spectrum acquisition using the ATR method.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For 2-(Dimethylamino)-5-nitrobenzaldehyde, we can predict the key fragmentation pathways under standard Electron Ionization (EI) conditions.

Theoretical Framework: Ionization and Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, ejecting one of its own electrons to form a radical cation known as the molecular ion (M⁺˙). This ion is unstable and fragments in predictable ways, typically breaking the weakest bonds or forming stable neutral molecules or fragment ions. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original structure.

Predicted Mass Spectrum Analysis

The monoisotopic mass of C₉H₁₀N₂O₃ is 194.069 g/mol .[5] The mass spectrum is therefore expected to show a molecular ion peak at m/z 194.

| Predicted m/z | Ion/Fragment | Proposed Fragmentation Pathway |

| 194 | [M]⁺˙ | Molecular Ion: The intact molecule minus one electron. |

| 193 | [M-H]⁺ | Loss of Aldehydic Hydrogen: A common fragmentation for aldehydes, resulting in a stable acylium ion.[4] |

| 164 | [M-NO]⁺ | Loss of Nitric Oxide: Fragmentation of the nitro group can proceed via loss of a neutral NO radical. |

| 148 | [M-NO₂]⁺˙ | Loss of Nitrogen Dioxide: Cleavage of the C-N bond to lose a neutral NO₂ radical is a characteristic fragmentation for nitroaromatic compounds. |

| 120 | [M-NO₂-CO]⁺˙ | Sequential Loss of NO₂ and CO: Following the loss of the nitro group, the resulting ion can lose carbon monoxide from the aldehyde group. |

The predicted adducts for soft ionization techniques like electrospray ionization (ESI) include [M+H]⁺ at m/z 195.076 and [M+Na]⁺ at m/z 217.058.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is standard for the analysis of volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of 2-(Dimethylamino)-5-nitrobenzaldehyde in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Instrument Setup:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min up to a final temperature of ~280°C and hold for several minutes.

-

-

Injection: Inject 1 µL of the sample solution into the GC. The compound will be vaporized and separated from the solvent on the column.

-

MS Instrument Setup:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Set to scan a mass range of m/z 40-300.

-

Temperatures: Set the ion source and transfer line temperatures to ~230°C and ~280°C, respectively.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the compound of interest.

-

Analyze the mass spectrum associated with that peak.

-

Identify the molecular ion peak and compare the fragmentation pattern to the predicted pathway.

-

Visualization: Predicted MS Fragmentation Pathway

Caption: Predicted major fragmentation pathway for 2-(Dimethylamino)-5-nitrobenzaldehyde in EI-MS.

Conclusion

The structural characterization of 2-(Dimethylamino)-5-nitrobenzaldehyde is definitively achievable through a combined application of NMR, IR, and MS. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, confirming the substitution pattern. IR spectroscopy serves as a rapid and reliable method to verify the presence of the critical aldehyde and nitro functional groups. Finally, mass spectrometry confirms the compound's molecular weight and provides further structural validation through predictable fragmentation patterns. The detailed protocols and predictive analyses within this guide establish a self-validating system for the comprehensive characterization of this molecule, empowering researchers with the confidence needed for its use in further scientific endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 17, 2026, from [Link]

-

Chemical Shifts. (n.d.). 2-DIMETHYLAMINO-5-NITRO-BENZOPHENONE. Retrieved January 17, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). Retrieved January 17, 2026, from [Link]

-

National Institutes of Health (NIH). (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3). Retrieved January 17, 2026, from [Link]

-

Nottingham Research Data Management Repository. (n.d.). NMR data Compound 4 (mestrenova). Retrieved January 17, 2026, from [Link]

-

Indian Academy of Sciences. (1984). The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 93, No. 2. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-nitro-. Retrieved January 17, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-(dimethylamino)-. Retrieved January 17, 2026, from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved January 17, 2026, from [Link]

-

MDPI. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved January 17, 2026, from [Link]

-

NIST WebBook. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. Retrieved January 17, 2026, from [Link]

Sources

- 1. 2-(Dimethylamino)-5-nitrobenzaldehyde , 95% , 34601-40-6 - CookeChem [cookechem.com]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PubChemLite - 2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

A Comprehensive Technical Guide to the Solubility of 2-(Dimethylamino)-5-nitrobenzaldehyde in Organic Solvents

Introduction: The Strategic Importance of 2-(Dimethylamino)-5-nitrobenzaldehyde in Synthetic Chemistry

2-(Dimethylamino)-5-nitrobenzaldehyde is a bespoke aromatic aldehyde of significant interest in the realms of medicinal chemistry and materials science. Its molecular architecture, featuring a reactive aldehyde, an electron-withdrawing nitro group, and an electron-donating dimethylamino group, makes it a versatile precursor for the synthesis of a variety of complex molecules, including Schiff bases and heterocyclic compounds. The efficiency of these synthetic transformations, along with the subsequent purification and formulation of its derivatives, is intrinsically linked to the compound's solubility in organic solvents.

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals. In the notable absence of extensive, publicly available quantitative solubility data for this specific compound, this document provides a robust framework for its experimental determination. We will delve into the physicochemical properties that govern its solubility, present detailed, field-proven protocols for accurate measurement, and offer insights into the causality behind these experimental choices, ensuring a self-validating system for data generation.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its structural and electronic characteristics. For 2-(Dimethylamino)-5-nitrobenzaldehyde, several key parameters provide a predictive lens through which we can anticipate its behavior in various organic solvents. The presence of the polar nitro and aldehyde groups suggests potential solubility in polar solvents, while the nonpolar benzene ring and dimethylamino group may contribute to solubility in less polar environments.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₀N₂O₃ | - |

| Molecular Weight | 194.19 g/mol | [1] |

| Melting Point | 103 - 105 °C | |

| Appearance | Yellow to orange solid | Inferred from analogous compounds. |

| Predicted XlogP | 1.3 | [2] |

The predicted XlogP value of 1.3 suggests a moderate lipophilicity, indicating that the compound is likely to have appreciable solubility in a range of organic solvents.[2] However, empirical determination is paramount for accurate process development.

Experimental Determination of Solubility: A Methodological Framework

Given the lack of readily available quantitative data, the following section provides a detailed, step-by-step methodology for determining the solubility of 2-(Dimethylamino)-5-nitrobenzaldehyde. This protocol is designed to be a self-validating system, ensuring the generation of high-quality, reproducible data.

Workflow for Solubility Determination

The following diagram outlines the logical workflow for the experimental determination of the solubility of 2-(Dimethylamino)-5-nitrobenzaldehyde.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Experimental Protocols

A preliminary qualitative assessment can efficiently categorize solvents and inform the selection for quantitative analysis.[3][4][5]

Protocol:

-

Add approximately 10-20 mg of 2-(Dimethylamino)-5-nitrobenzaldehyde to a small test tube.

-

Add 1 mL of the selected organic solvent in 0.2 mL increments, vortexing for 30 seconds after each addition.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as:

-

Very Soluble: Dissolves completely within 1 mL of solvent.

-

Soluble: Dissolves completely after the addition of up to 3 mL of solvent.

-

Slightly Soluble: Some dissolution is observed, but the compound does not fully dissolve in 3 mL of solvent.

-

Insoluble: No visible dissolution.

-

This is the gold standard for determining thermodynamic solubility, providing highly accurate and reproducible results.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(Dimethylamino)-5-nitrobenzaldehyde to a series of sealed vials (e.g., 20 mL screw-cap scintillation vials). The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 40 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a 0.45 µm syringe filter to remove any undissolved microcrystals.

-

-

Analysis of the Saturated Solution:

-

The concentration of 2-(Dimethylamino)-5-nitrobenzaldehyde in the filtered saturated solution can be determined using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

This method is suitable for compounds with a chromophore, such as 2-(Dimethylamino)-5-nitrobenzaldehyde, and offers a straightforward and rapid means of concentration determination.[6][7][8]

Protocol:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration solution of 2-(Dimethylamino)-5-nitrobenzaldehyde in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm) to identify the λmax.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of 2-(Dimethylamino)-5-nitrobenzaldehyde in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it), with a correlation coefficient (R²) > 0.99.

-

-

Analysis of the Saturated Sample:

-

Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 2-(Dimethylamino)-5-nitrobenzaldehyde in the solvent.

-

HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when high accuracy is required.[9][10][11]

Protocol:

-

Method Development and Calibration:

-

Develop a suitable HPLC method for the analysis of 2-(Dimethylamino)-5-nitrobenzaldehyde, including the selection of a column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

-

Analysis of the Saturated Sample:

-

Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to fall within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of 2-(Dimethylamino)-5-nitrobenzaldehyde.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison and interpretation.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Acetone | 25 | Experimental Value | Calculated Value |

| e.g., Ethanol | 25 | Experimental Value | Calculated Value |

| e.g., Dichloromethane | 25 | Experimental Value | Calculated Value |

| e.g., Toluene | 25 | Experimental Value | Calculated Value |

| e.g., Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

While quantitative solubility data for 2-(Dimethylamino)-5-nitrobenzaldehyde is not extensively documented, this guide provides a comprehensive and scientifically rigorous framework for its experimental determination. By following the detailed protocols for qualitative and quantitative analysis, researchers and drug development professionals can generate the critical data needed to optimize synthetic routes, design efficient purification strategies, and develop robust formulations. The principles and methodologies outlined herein are fundamental to advancing the application of this versatile chemical intermediate.

References

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Online discussion]. Available at: [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Al-Hamdani, A. H., & Al-Khafaji, M. J. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. MethodsX, 11, 102373. Available at: [Link]

-

PubChem. (n.d.). 2-(dimethylamino)-5-nitrobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

Kumar, L., Suhas, B. S., Pai K, G., & Verma, R. (2018). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology, 11(8), 3293-3297. Available at: [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

American Chemical Society. (1994). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 66(22), 3973–3977. Available at: [Link]

-

PubChemLite. (n.d.). 2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3). Available at: [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available at: [Link]

Sources

- 1. 2-(Dimethylamino)-5-nitrobenzaldehyde , 95% , 34601-40-6 - CookeChem [cookechem.com]

- 2. PubChemLite - 2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 3. scribd.com [scribd.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. improvedpharma.com [improvedpharma.com]

- 11. sciforum.net [sciforum.net]

A Comprehensive Technical Guide to 2-(Dimethylamino)-5-nitrobenzaldehyde: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2-(Dimethylamino)-5-nitrobenzaldehyde, a key organic intermediate. The document details its fundamental physicochemical properties, including its melting point, and discusses the challenges associated with determining its boiling point. A representative synthetic protocol is outlined, emphasizing the chemical principles that govern the reaction pathway. Furthermore, this guide explores the compound's applications, particularly within the realms of medicinal chemistry and materials science, grounded in the reactivity of its functional groups. This document is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile chemical building block.

Core Physicochemical Properties

2-(Dimethylamino)-5-nitrobenzaldehyde is a substituted aromatic aldehyde featuring both an electron-donating dimethylamino group and an electron-withdrawing nitro group. This electronic arrangement significantly influences its reactivity and physical properties. The compound typically appears as a solid at room temperature.

Melting and Boiling Point

The melting point is a critical parameter for verifying the identity and purity of a solid compound. For 2-(Dimethylamino)-5-nitrobenzaldehyde, the established melting point is in the range of 103-105 °C .[1] This relatively sharp range suggests a high degree of purity for commercially available samples.

A definitive boiling point for 2-(Dimethylamino)-5-nitrobenzaldehyde is not commonly reported in standard chemical literature. This is typical for complex organic solids which may have a high boiling point and a tendency to decompose at the elevated temperatures required for boiling at atmospheric pressure. The presence of the nitro group, in particular, can contribute to thermal instability. Therefore, purification of this compound is typically achieved through recrystallization rather than distillation.

Summary of Properties

The key quantitative data for 2-(Dimethylamino)-5-nitrobenzaldehyde are summarized below for efficient reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| Melting Point | 103 - 105 °C | [1] |

| Appearance | Solid | |

| CAS Number | 34601-40-6 | [1][2][3] |

| InChI Key | NBISLQQKJKDSRO-UHFFFAOYSA-N |

Synthesis and Purification Protocol

The synthesis of substituted nitrobenzaldehydes often involves multi-step pathways, typically starting from a more common benzaldehyde derivative. A generalized and logical synthetic route for 2-(Dimethylamino)-5-nitrobenzaldehyde can be conceptualized through the nitration of a suitable precursor. The following protocol is a representative example based on established chemical principles for aromatic nitration.[4][5]

Representative Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 2-chlorobenzaldehyde. The first step involves a nucleophilic aromatic substitution to introduce the dimethylamino group, followed by a nitration step.

Sources

- 1. 2-(Dimethylamino)-5-nitrobenzaldehyde , 95% , 34601-40-6 - CookeChem [cookechem.com]

- 2. 2-(Dimethylamino)-5-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 34601-40-6|2-(Dimethylamino)-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 4. oatext.com [oatext.com]

- 5. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Quantum Yield of 2-(Dimethylamino)-5-nitrobenzaldehyde

Abstract

Introduction to 2-(Dimethylamino)-5-nitrobenzaldehyde (DMNB) and its Photophysical Significance

2-(Dimethylamino)-5-nitrobenzaldehyde (DMNB) is an aromatic compound featuring a potent electron-donating dimethylamino group and a strong electron-withdrawing nitro group. This "push-pull" electronic structure is characteristic of molecules with significant intramolecular charge transfer (ICT) character upon photoexcitation. Such compounds are of great interest in the development of fluorescent probes, sensors, and nonlinear optical materials.

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. A thorough understanding and accurate measurement of the quantum yield are paramount for the rational design and application of fluorescent molecules like DMNB.

Expected Photophysical Behavior of DMNB:

Based on studies of analogous donor-acceptor systems, DMNB is expected to exhibit strong solvatochromism, where its absorption and emission spectra shift with solvent polarity.[1] In nonpolar solvents, a higher quantum yield is anticipated. Conversely, in polar solvents, a significant decrease in quantum yield is likely due to the stabilization of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state.[1] This phenomenon of fluorescence quenching in polar environments is a key characteristic to investigate for DMNB.[2]

Foundational Principles of Fluorescence Quantum Yield

The fluorescence quantum yield is a measure of the competition between radiative and non-radiative decay pathways from the excited singlet state. Following the absorption of a photon, an excited molecule can return to the ground state through several mechanisms:

-

Radiative Decay (Fluorescence): Emission of a photon.

-

Non-Radiative Decay:

-

Internal Conversion: De-excitation to a lower electronic state of the same multiplicity.

-

Intersystem Crossing: Transition to a triplet state.

-

Dynamic Quenching: Interaction with other molecules in the solution.

-

The quantum yield is mathematically expressed as:

Φ_F = k_r / (k_r + k_nr)

where:

-

k_r is the rate constant for radiative decay.

-

k_nr is the sum of the rate constants for all non-radiative decay processes.

Methodologies for Quantum Yield Determination

There are two primary methods for determining the fluorescence quantum yield of a compound in solution: the relative method and the absolute method.

Relative Quantum Yield Measurement

This is the more common method and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3]

Causality in Experimental Choices: The choice of a suitable quantum yield standard is critical. The standard should absorb and emit in a similar spectral region to the sample to minimize wavelength-dependent instrumental errors. Its quantum yield should be high and well-documented in the literature.

Self-Validating Protocol: To ensure the integrity of the measurements, it is advisable to use at least two different standards and compare the results. The obtained quantum yield values for the sample should be consistent, typically within a ±10% error margin, regardless of the standard used.[4]

Experimental Protocol: Relative Quantum Yield Determination

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the sample (DMNB) and the quantum yield standard in the desired solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[4] It is recommended to use the same cuvette for all measurements to avoid variations in the optical path.[3]

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions.

-

Note the absorbance at the excitation wavelength (λ_ex) for each solution.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions.

-

It is crucial to use the same experimental settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.[3]

-

-

Data Analysis and Calculation:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

The relative quantum yield (Φ_x) of the sample is calculated using the following equation[3]:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2)

where:

-

Φ_st is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

-

-

Visualization of the Relative Quantum Yield Workflow:

Caption: Workflow for relative quantum yield determination.

Absolute Quantum Yield Measurement

The absolute method directly measures the ratio of emitted to absorbed photons and does not require a reference standard. This is achieved using an integrating sphere.[5]

Causality in Experimental Choices: An integrating sphere is a hollow sphere coated with a highly reflective material that collects all emitted light, regardless of its spatial distribution. This is essential for accurately counting the total number of emitted photons.[5]

Self-Validating Protocol: The measurement is performed in two steps: first with the sample inside the sphere to measure scattered and emitted light, and second with the sample outside the sphere to measure only the scattered light. The difference between these two measurements gives the number of emitted photons. A blank measurement with only the solvent is also necessary for background correction.[5]

Experimental Protocol: Absolute Quantum Yield Determination

-

Instrument Setup:

-

Equip a spectrofluorometer with an integrating sphere attachment.[3]

-

Calibrate the system according to the manufacturer's instructions.

-

-

Measurement of Scattered Light (Sample outside the sphere):

-

Place a cuvette containing the sample solution in the light path before it enters the integrating sphere.

-

Record the spectrum of the scattered excitation light.

-

-

Measurement of Emitted and Scattered Light (Sample inside the sphere):

-

Place the cuvette with the sample solution inside the integrating sphere.

-

Record the spectrum, which will include both the scattered excitation light and the emitted fluorescence.

-

-

Blank Measurement:

-

Repeat steps 2 and 3 with a cuvette containing only the solvent.

-

-

Data Analysis and Calculation:

-

The instrument's software will typically calculate the absolute quantum yield by comparing the integrated intensities of the emission and absorption bands, corrected for the blank measurements. The quantum yield is the number of emitted photons divided by the number of absorbed photons.[5]

-

Visualization of the Absolute Quantum Yield Workflow:

Caption: Workflow for absolute quantum yield determination.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Quantum Yield Data for DMNB in Various Solvents

| Solvent | Refractive Index (n) | Absorbance at λ_ex | Integrated Emission Intensity | Calculated Quantum Yield (Φ_F) |

| Cyclohexane | 1.426 | 0.052 | 1.2 x 10^7 | Value to be determined |

| Toluene | 1.496 | 0.055 | 9.8 x 10^6 | Value to be determined |

| Dichloromethane | 1.424 | 0.051 | 4.5 x 10^6 | Value to be determined |

| Acetonitrile | 1.344 | 0.053 | 1.1 x 10^6 | Value to be determined |

| Methanol | 1.329 | 0.050 | 5.2 x 10^5 | Value to be determined |

Note: This table is a template for presenting experimental results. The values are hypothetical and need to be determined experimentally.

Interpretation of Results:

A decrease in the calculated quantum yield with increasing solvent polarity would support the hypothesis of a TICT state formation, which is a common deactivation pathway for donor-acceptor molecules.[1]

Conclusion

This technical guide provides a robust framework for the determination and interpretation of the fluorescence quantum yield of 2-(Dimethylamino)-5-nitrobenzaldehyde. By following the detailed protocols and understanding the underlying photophysical principles, researchers can obtain accurate and reliable data. The investigation of DMNB's quantum yield in various environments will provide valuable insights into its potential applications as a fluorescent probe and contribute to the broader understanding of intramolecular charge transfer processes in organic molecules.

References

-

A practical guide to measuring and reporting photophysical data. RSC Publishing.

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

-

Experimental set-up for the determination of the luminescence quantum yield. ResearchGate.

-

Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

-

A Guide to Recording Fluorescence Quantum Yields. HORIBA.

-

Effect of solvent on the quantum yield (ϕ) of the reaction. ResearchGate.

-

Fluorescence quantum yields of DMA derivatives in solvents of different polarity. ResearchGate.

-

2-(Dimethylamino)-5-[4-(N,N-dimethylamino)-phenyl]-. 2. -pyrazoline. (4).

-

Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.

-

2-(Dimethylamino)-5-nitrobenzaldehyde synthesis. ChemicalBook.

-

2-(Dimethylamino)-5-nitrobenzaldehyde , 95% , 34601-40-6. CookeChem.

-

Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. PubMed.

-

Photosynthesis, quantum yield of photosystem II and membrane leakage as affected by high temperatures in cotton genotypes.

-

Dependence of the fluorescence quantum yields, Φf, the fluorescence decay lifetime, τ, radiative rate constant, kr, and the nonradiative rate constant, knr, for MOT and DMAT on the corresponding emission energy, νe. ResearchGate.

-

2-(dimethylamino)-5-nitrobenzaldehyde (C9H10N2O3). PubChemLite.

-

Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. DTIC.

-

Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes. New Journal of Chemistry (RSC Publishing).

-

Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. ResearchGate.

-

Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing).

-

Photophysical Properties of 2-nitro-5,10,15,20-tetra-p-tolylporphyrins. PubMed.

-

An In-depth Technical Guide to the Reaction Mechanisms of 2-Nitrobenzaldehyde in Organic Chemistry. Benchchem.

-

Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde.

-

Two chemical actinometers, o‐nitrobenzaldehyde and 2,4‐dinitrobenzaldehyde, with their respective quantum yields at determined wavelengths. ResearchGate.

-

Effect of temperature on the effective quantum yield of photochemical energy conversion (DF/F m 9) in plants native to warm and cold regions. ResearchGate.

-

SOLVENT EFFECT ON ABSOLUTE FLUORESCENCE QUANTUM YIELD OF RHODAMINE 6G DETERMINED USI. Purdue College of Engineering.

-

Photosystem II efficiency in response to diurnal and seasonal variations in photon flux density and air temperature for green. Photosynthetica.

-

Quantum Yields for CO2 Uptake in C3 and C4 Plants: Dependence on Temperature, CO2, and O2 Concentration. PMC - NIH.

-

Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. PubMed Central.

-

5-(Dimethylamino)-2-furaldehyde AldrichCPR | Sigma. Sigma-Aldrich.

-

Benzaldehyde, 2-methoxy-5-nitro- | C8H7NO4 | CID 90685. PubChem.

Sources

- 1. Synthesis and photophysical studies of donor-acceptor substituted tetrahydropyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

An In-depth Technical Guide to 2-(Dimethylamino)-5-nitrobenzaldehyde: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(dimethylamino)-5-nitrobenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry. We will delve into its core chemical properties, explore its reactivity profile based on the interplay of its functional groups, and provide insights into its synthetic applications. This document is designed to be a practical resource for researchers, offering both foundational knowledge and actionable protocols.

Molecular Structure and Physicochemical Properties